N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide
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Description
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide, also known as EBT, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. The compound is a thioamide derivative of benzo[d]thiazole and has a molecular formula of C17H15N2O2S2.
Scientific Research Applications
Antitumor Activity
- A study by Yurttaş, Tay, and Demirayak (2015) synthesized derivatives of N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide and evaluated their antitumor activity against various human tumor cell lines. Some derivatives exhibited significant anticancer activities against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activities
- A study conducted by Saravanan et al. (2010) involved synthesizing novel thiazole derivatives, including those related to N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide. These compounds displayed significant antibacterial and antifungal activities (Saravanan et al., 2010).
Synthesis of Fused Thiazolo Derivatives
- Janardhan et al. (2014) reported the use of N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, a related compound, as a building block for synthesizing thiazolo[3,2-a]pyrimidinone products, highlighting its utility in the synthesis of complex heterocyclic structures (Janardhan et al., 2014).
Biological Activities and Computational Approach
- A study by Gull et al. (2016) synthesized a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides and evaluated them for various biological activities, including antioxidant, haemolytic, antibacterial, and urease inhibition. The study also involved molecular docking studies to understand the mechanism of urease inhibition (Gull et al., 2016).
Cytotoxic Agents
- Firoozpour et al. (2018) synthesized a novel series of 2-phenyl benzothiazole derivatives, including compounds structurally related to N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide. These compounds were evaluated as cytotoxic agents against a breast cancer cell line, demonstrating potential in cancer treatment (Firoozpour et al., 2018).
properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-2-21-12-8-9-14-15(10-12)23-17(18-14)19-16(20)11-22-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEACBRWSCGDSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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